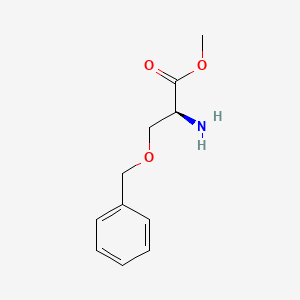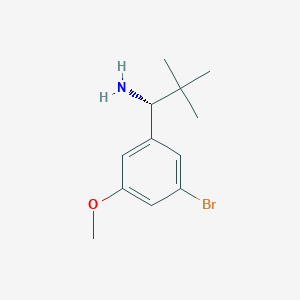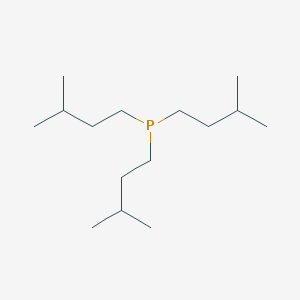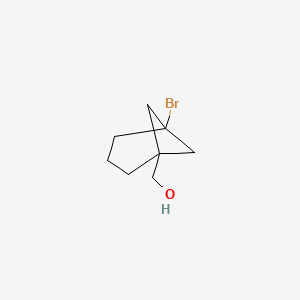![molecular formula C15H14OS B12842801 1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one is an organic compound with the molecular formula C15H14OS. It is also known as 4-(Methylthio)acetophenone. This compound is characterized by the presence of a biphenyl structure with a methylthio group attached to one of the phenyl rings and an ethanone group attached to the other phenyl ring. It appears as a white to off-white crystalline powder and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-(methylthio)acetophenone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylthio and ethanone groups allows for interactions with various molecular targets, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
4-(Methylthio)acetophenone: Shares the methylthio group but lacks the biphenyl structure.
4-Methylacetophenone: Contains a methyl group instead of a methylthio group.
Biphenyl-4-carboxaldehyde: Has a formyl group instead of an ethanone group.
Uniqueness: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one is unique due to the combination of the biphenyl structure with both a methylthio and an ethanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H14OS |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
1-[4-(4-methylsulfanylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14OS/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3 |
Clave InChI |
ORXCVHABGOLGPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


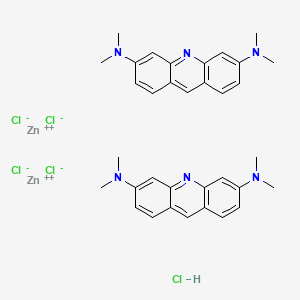
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
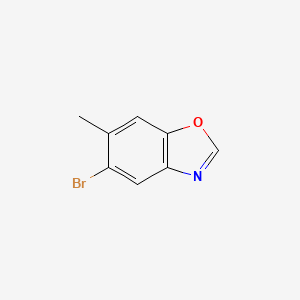
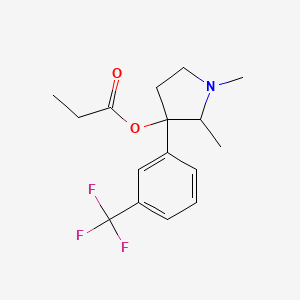
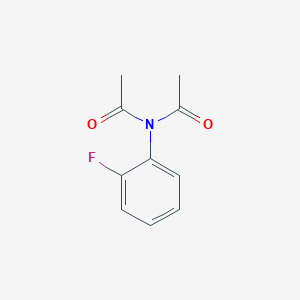
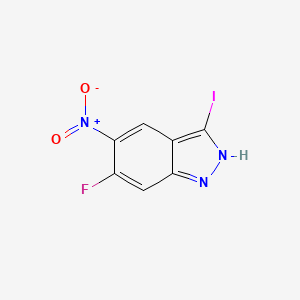

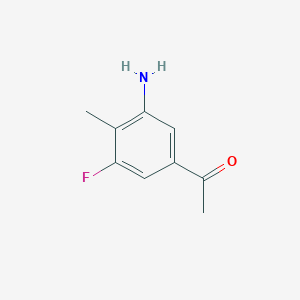
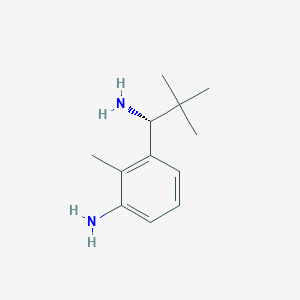
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
